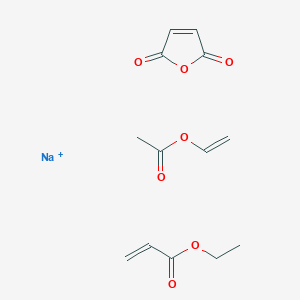
sodium;ethenyl acetate;ethyl prop-2-enoate;furan-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt is a complex polymeric compound. It is synthesized through the polymerization of ethyl ester of 2-propenoic acid, ethenyl acetate, and 2,5-furandione, followed by hydrolysis and neutralization with sodium hydroxide. This compound is known for its unique properties, making it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt involves several steps:
Polymerization: The initial step involves the polymerization of ethyl ester of 2-propenoic acid, ethenyl acetate, and 2,5-furandione. This reaction is typically carried out in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Hydrolysis: The resulting polymer is then subjected to hydrolysis using an aqueous solution of sodium hydroxide. This step converts the ester groups into carboxylate groups, resulting in the formation of the sodium salt of the polymer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization is carried out in reactors equipped with temperature control systems to ensure consistent polymer quality.
Continuous Hydrolysis: The hydrolysis step is performed in continuous flow reactors to maintain a steady production rate and ensure complete conversion of ester groups to carboxylate groups.
化学反应分析
Types of Reactions
2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The carboxylate groups in the polymer can participate in nucleophilic substitution reactions with electrophiles.
Cross-linking Reactions: The polymer can undergo cross-linking reactions with multifunctional reagents, enhancing its mechanical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under mild basic conditions.
Cross-linking: Reagents such as divinylbenzene or ethylene glycol dimethacrylate are used under radical initiation conditions.
Major Products
The major products formed from these reactions include cross-linked polymers with enhanced mechanical strength and substituted polymers with modified chemical properties.
科学研究应用
2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a functional polymer in various chemical reactions.
Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.
Medicine: Utilized in the formulation of hydrogels for wound healing and controlled drug release.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
作用机制
The mechanism of action of 2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt involves its interaction with various molecular targets:
Molecular Targets: The carboxylate groups in the polymer can interact with metal ions, proteins, and other biomolecules, facilitating its use in biomedical applications.
Pathways Involved: The polymer can form complexes with metal ions, enhancing its stability and functionality in various applications.
相似化合物的比较
Similar Compounds
Poly(acrylic acid-co-maleic acid): Similar in structure but lacks the ethenyl acetate component.
Poly(ethylene-co-vinyl acetate): Contains ethenyl acetate but lacks the carboxylate functionality.
Poly(methyl methacrylate-co-maleic anhydride): Similar polymer backbone but different ester and anhydride components.
Uniqueness
2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt is unique due to its combination of carboxylate groups, ester groups, and ethenyl acetate units. This unique combination imparts distinct chemical and physical properties, making it versatile for various applications.
属性
CAS 编号 |
111560-38-4 |
|---|---|
分子式 |
C13H16NaO7+ |
分子量 |
307.25 g/mol |
IUPAC 名称 |
sodium;ethenyl acetate;ethyl prop-2-enoate;furan-2,5-dione |
InChI |
InChI=1S/C5H8O2.C4H2O3.C4H6O2.Na/c1-3-5(6)7-4-2;5-3-1-2-4(6)7-3;1-3-6-4(2)5;/h3H,1,4H2,2H3;1-2H;3H,1H2,2H3;/q;;;+1 |
InChI 键 |
AEFMHGISUFGBLA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C.CC(=O)OC=C.C1=CC(=O)OC1=O.[Na+] |
规范 SMILES |
CCOC(=O)C=C.CC(=O)OC=C.C1=CC(=O)OC1=O.[Na+] |
Key on ui other cas no. |
111560-38-4 |
同义词 |
2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















